

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Aminophenol Hydrochloride[1]

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Compound of Interest

Compound Name: 2-Aminophenol hydrochloride

CAS No.: 51-19-4

Cat. No.: B1265374

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Executive Summary

2-Aminophenol hydrochloride (CAS: 51-19-4) is a critical bifunctional scaffold in organic synthesis, serving as a primary precursor for benzoxazoles, phenoxazines, and heterocyclic dyes.[1] Unlike its free base, the hydrochloride salt offers enhanced solubility in aqueous media and improved shelf stability, though it remains susceptible to oxidative degradation. This technical guide analyzes the molecular architecture, spectroscopic signatures, and reaction pathways of **2-aminophenol hydrochloride**, providing actionable protocols for its handling and application in drug development.

Molecular Architecture & Crystallography[1]

Structural Connectivity

The core structure of **2-aminophenol hydrochloride** consists of a benzene ring substituted at the 1 and 2 positions with a hydroxyl group (-OH) and an ammonium group (-NH₃⁺), respectively. The hydrochloride counterion (

) stabilizes the molecule through an extensive hydrogen-bonding network.[1]

- Formula:
- Molecular Weight: 145.59 g/mol [1]
- IUPAC Name: 2-Hydroxyanilinium chloride[1]

Lattice Dynamics and Ionic Interactions

In the solid state, the protonated amine (

) acts as a rigorous hydrogen bond donor. The chloride ion serves as a multipoint acceptor, bridging the ammonium protons and the phenolic hydroxyl group. This ionic lattice significantly elevates the melting point (~207°C) compared to the free base (~174°C) and dictates its solubility profile.

- Protonation Site: The nitrogen atom is

hybridized in the salt form, disrupting the conjugation of the nitrogen lone pair with the aromatic ring. This results in a distinct electronic environment compared to the free base, where the nitrogen is

-like and electron-donating.

- Crystal Packing: While the free base crystallizes in orthorhombic needles, the salt adopts a packing motif dominated by electrostatic forces and hydrogen bonds (

and

), creating a hydrophilic lattice freely soluble in water and ethanol.

Structural Visualization

The following diagram illustrates the connectivity and the critical ionic interaction between the anilinium cation and the chloride anion.

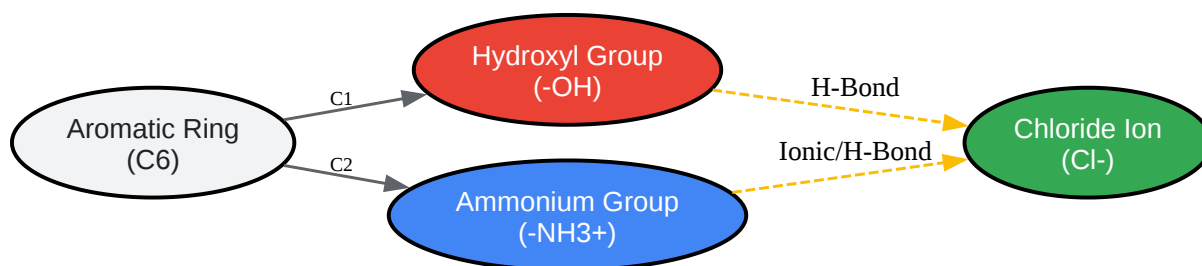


Figure 1: Connectivity and Ionic Interactions in 2-Aminophenol Hydrochloride

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Figure 1: Schematic representation of the ionic and hydrogen-bonding interactions stabilizing the **2-aminophenol hydrochloride** salt.[1]

Spectroscopic Characterization

Accurate identification relies on distinguishing the salt from the free base and oxidation byproducts (quinone imines).

Proton NMR (NMR)

The protonation of the amine group induces significant chemical shift changes due to the loss of the shielding effect from the nitrogen lone pair.

Proton Environment	Chemical Shift (, ppm)	Multiplicity	Interpretation
Aromatic Ring	6.80 – 7.30	Multiplet	Downfield shift relative to free base due to electron-withdrawing group.[1]
-OH	Exchangeable	Singlet (Broad)	Typically invisible in due to rapid deuterium exchange.[1]
-NH ₃ ⁺	Exchangeable	Broad Singlet	Invisible in ; appears ~9.0-10.0 ppm in DMSO-.

Technical Insight: In

, the labile protons (-OH and -NH₃⁺) exchange rapidly and disappear.[1] To observe these signals, run the spectrum in anhydrous DMSO-

Infrared Spectroscopy (FTIR)

The salt form is easily distinguished by the ammonium band structure.

- 3200 – 2600 cm⁻¹: Broad, strong absorption band characteristic of stretching in ammonium salts (), often overlapping with stretches.
- ~1500 cm⁻¹: Aromatic ring breathing modes.[1]

- Absence of Sharp Doublet: The free base shows two sharp peaks ($\sim 3400, 3300\text{ cm}^{-1}$) for the primary amine (); these are replaced by the broad ammonium band in the hydrochloride.

Synthetic Utility & Reactivity[1]

Cyclization to Benzoxazoles

The primary application of **2-aminophenol hydrochloride** is the synthesis of 2-substituted benzoxazoles. The reaction proceeds via an initial condensation with a carboxylic acid or aldehyde, followed by intramolecular cyclization.

Mechanism:

- Acylation: The amine (generated in situ by base) attacks the carbonyl carbon of the electrophile.
- Cyclodehydration: The phenolic oxygen attacks the amide carbonyl, eliminating water to close the oxazole ring.



Figure 2: Synthetic Pathway for Benzoxazole Formation

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Figure 2: Step-wise conversion of **2-aminophenol hydrochloride** to benzoxazole derivatives.

Oxidative Sensitivity (Stability Warning)

2-Aminophenol hydrochloride is susceptible to oxidation, converting to 2-amino-phenoxazin-3-one or quinone imines upon exposure to air and light.[1]

- Visual Indicator: Pure crystals are white/off-white.[1] Appearance of a pink, brown, or grey hue indicates oxidation.
- Mechanism: Oxidation yields the quinone imine, which undergoes Michael addition with unreacted aminophenol to form colored phenoxazine dyes.

Experimental Protocols

Purification via Recrystallization

If the material has darkened, recrystallization is required to restore purity for sensitive applications.

- Dissolution: Dissolve crude **2-aminophenol hydrochloride** in a minimum amount of hot water (~80°C).
- Decolorization: Add activated charcoal (1-2% w/w) and stir for 10 minutes. Filter hot through Celite to remove the charcoal.
- Crystallization: Add concentrated HCl (dropwise) to the filtrate to suppress solubility (common ion effect) and cool slowly to 4°C.
- Isolation: Filter the white needles under nitrogen (to prevent immediate re-oxidation) and wash with cold ethanol/ether. Dry in a vacuum desiccator over

Storage & Handling[1]

- Atmosphere: Store under Argon or Nitrogen.[1]
- Container: Amber glass vials to prevent photodegradation.
- Temperature: 2-8°C is recommended for long-term storage.

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